N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide
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Overview
Description
N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromothiophene moiety and a methoxyphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE typically involves a multi-step process:
Formation of the hydrazide: The starting material, 4-[(3-methoxyphenyl)methoxy]benzoic acid, is converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Synthesis of the aldehyde: 5-bromothiophene-2-carbaldehyde is prepared separately through bromination of thiophene followed by formylation.
Condensation reaction: The hydrazide and the aldehyde are then subjected to a condensation reaction in the presence of an acid catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is studied for its potential antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathway Modulation: It can modulate signaling pathways like the MAPK/ERK pathway, leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-4-[(4-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE: Similar structure but with a different methoxyphenyl group.
N’-[(E)-(5-CHLOROTHIOPHEN-2-YL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N’-[(E)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE is unique due to the presence of both bromothiophene and methoxyphenyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H17BrN2O3S |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-[(3-methoxyphenyl)methoxy]benzamide |
InChI |
InChI=1S/C20H17BrN2O3S/c1-25-17-4-2-3-14(11-17)13-26-16-7-5-15(6-8-16)20(24)23-22-12-18-9-10-19(21)27-18/h2-12H,13H2,1H3,(H,23,24)/b22-12+ |
InChI Key |
UQYIGBDGDBVUBI-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)Br |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)Br |
Origin of Product |
United States |
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